molecular formula C15H26N2O3S2 B2719655 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 952983-50-5

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2719655
M. Wt: 346.5
InChI Key: OCMVWFJDJOKLER-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EPPS is a sulfonamide derivative that has been extensively studied for its ability to modulate the activity of various biological molecules, including enzymes, receptors, and ion channels.

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research has shown that N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines exhibit selective 5-HT7 receptor ligand properties or multifunctional agents for a polypharmacological approach to treating complex diseases. Specific compounds have demonstrated potent and selective 5-HT7 receptor antagonist characteristics and multimodal 5-HT/dopamine receptor ligand properties, indicating their potential in treating CNS disorders with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Glaucoma Treatment

The exploration of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models has led to the identification of compounds optimized for inhibitory potency against carbonic anhydrase and water solubility, aiming to minimize pigment binding in the iris. This approach has yielded compounds with significant potential for glaucoma treatment, highlighting the critical balance between solubility, pKa, and inhibitory potency for effective ocular hypotension (Prugh et al., 1991).

Diabetes Mellitus Treatment

The structural modification of hypoglycemic benzoic acid derivatives has been investigated, resulting in compounds like repaglinide, which exhibits significantly higher activity compared to traditional sulfonylureas. This research provides insights into the pharmacophoric groups essential for hypoglycemic activity, presenting a pathway for developing more effective treatments for type 2 diabetes mellitus (Grell et al., 1998).

5-HT7 Receptor Antagonists

The synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists have been conducted, identifying compounds with significant activity and selectivity over other 5-HT receptor subtypes. These findings contribute to the development of new treatments for disorders modulated by the 5-HT7 receptor, emphasizing the therapeutic potential of these compounds in neurological and psychiatric conditions (Yoon et al., 2008).

properties

IUPAC Name

5-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMVWFJDJOKLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

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